1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as EBT, is a complex organic molecule with the molecular formula C17H17N3O3S and a molecular weight of 343.4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis
The structure of this compound is characterized by the presence of a pyrrolidine ring, a common feature in many biologically active compounds . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have synthesized derivatives of this molecule and tested them against various cancer cell lines. For instance, El-Borai et al. synthesized a series of 2,6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole derivatives, which were evaluated for their anticancer effects on human cancer cell lines such as HEPG2 (liver cancer) and MCF7 . Further investigations into its mechanism of action and potential clinical applications are ongoing.
Photodynamic Therapy (PDT)
Thiazole derivatives have been investigated as photosensitizers in PDT—a non-invasive cancer treatment. PDT involves activating photosensitizing molecules with light, leading to localized cell damage. Researchers could explore whether this compound has potential as a PDT agent.
properties
IUPAC Name |
1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-14-18-12-4-3-10(7-13(12)24-14)17(23)19-8-11(9-19)20-15(21)5-6-16(20)22/h3-4,7,11H,2,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYHTFBHVZXBAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.